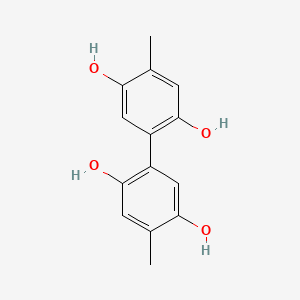
Rupintrivir
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Rupintrivir se ha estudiado ampliamente por sus propiedades antivirales. Es particularmente eficaz contra los rinovirus humanos, que son la causa predominante del resfriado común . El compuesto también ha demostrado ser prometedor en el tratamiento de otras infecciones virales, incluidas las causadas por enterovirus y coronavirus . Además de sus aplicaciones antivirales, this compound se utiliza en investigación para estudiar la inhibición de proteasas y el desarrollo de nuevos fármacos antivirales .
Mecanismo De Acción
Rupintrivir ejerce sus efectos inhibiendo la enzima proteasa 3C, que es fundamental para la replicación del rinovirus . Al unirse e inhibir esta enzima, this compound evita la replicación del rinovirus en las células del tracto respiratorio, deteniendo así el desarrollo de los síntomas del resfriado . Los objetivos moleculares incluyen la poliproteína viral, que es escindida por la proteasa 3C durante la replicación viral .
Análisis Bioquímico
Biochemical Properties
Rupintrivir plays a crucial role in biochemical reactions by inhibiting the 3C protease enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents the replication of rhinoviruses in cells of the respiratory tract, thereby stopping the development of cold symptoms . This compound interacts with various enzymes, proteins, and other biomolecules, including the 3C protease and 3CL protease. These interactions are characterized by the formation of covalent bonds with the catalytic residues of the proteases, leading to the inhibition of their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of rhinoviruses, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, this compound helps maintain normal cellular functions and reduces the cytopathic effects caused by viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 3C protease enzyme. This compound fills itself into the catalytic pocket of the 3C protease and stabilizes the binding with a covalent linkage to one of the key catalytic residues. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby halting viral replication . Additionally, this compound’s interaction with the 3CL protease of coronaviruses follows a similar mechanism, further demonstrating its broad-spectrum antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable and effective over extended periods, maintaining its antiviral activity against rhinoviruses and other viruses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits potent antiviral activity at specific dosages, with threshold effects observed at lower concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the 3C protease enzyme. By inhibiting this enzyme, this compound affects the metabolic flux and levels of metabolites associated with viral replication. The inhibition of the 3C protease disrupts the normal processing of viral polyproteins, leading to a reduction in viral load and an overall decrease in the metabolic burden on infected cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its antiviral efficacy. The distribution of this compound within tissues is crucial for its therapeutic effects, as it ensures that the drug reaches the sites of viral replication .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antiviral activity by inhibiting the 3C protease enzyme. The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, ensuring its effective interaction with the viral proteases. This localization is essential for the drug’s ability to inhibit viral replication and reduce the cytopathic effects of viral infections .
Métodos De Preparación
Rupintrivir se sintetiza utilizando tres aminoácidos: ácido L-glutámico, D-4-fluorofenilalanina y L-valina . El fragmento clave, isóstero de dipéptido cetometilénico, se construye con el derivado de valina y el derivado de ácido fenilpropiónico, seguido de la unión con un derivado de lactama y un cloruro de ácido isoxazol . La síntesis implica ocho pasos y está diseñada para ser eficiente para la producción industrial .
Análisis De Reacciones Químicas
Rupintrivir experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.
Hidrólisis: El compuesto se puede hidrolizar para descomponerse en fragmentos más pequeños.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ácidos y bases para la hidrólisis . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Rupintrivir es único en su inhibición específica de la enzima proteasa 3C. Compuestos similares incluyen:
Lopinavir: Un fármaco antiviral utilizado para tratar el VIH, que también inhibe las proteasas virales.
Ritonavir: Otro inhibidor de la proteasa del VIH que se usa a menudo en combinación con Lopinavir.
Molnupiravir: Un fármaco antiviral desarrollado para el tratamiento de COVID-19, que se dirige a la replicación viral.
La especificidad de this compound para la proteasa 3C lo hace particularmente eficaz contra los rinovirus, mientras que otros inhibidores de la proteasa como Lopinavir y Ritonavir se utilizan más ampliamente para diferentes infecciones virales .
Propiedades
IUPAC Name |
ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJBRBGZBCZKO-BHGBQCOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028116 | |
| Record name | Rupintrivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing. | |
| Record name | Rupintrivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
223537-30-2 | |
| Record name | Rupintrivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223537-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rupintrivir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rupintrivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rupintrivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUPINTRIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)




![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)

